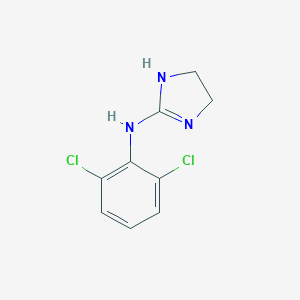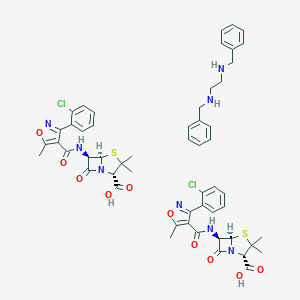
Cloxacilina benzatínica
Descripción general
Descripción
La cloxacilina benzatínica es una sal escasamente soluble de la penicilina semisintética, cloxacilina. Es un derivado del ácido 6-amino-penicilánico y está químicamente relacionado con otras penicilinas. La this compound se utiliza principalmente en medicina veterinaria para el tratamiento de infecciones causadas por estafilococos que producen beta-lactamasa .
Aplicaciones Científicas De Investigación
La cloxacilina benzatínica tiene varias aplicaciones de investigación científica, entre ellas:
Mecanismo De Acción
La cloxacilina benzatínica ejerce sus efectos uniéndose a proteínas específicas de unión a penicilina (PBP) localizadas en el interior de la pared celular bacteriana. Esto inhibe la tercera y última etapa de la síntesis de la pared celular bacteriana, lo que lleva a la lisis celular mediada por enzimas autolíticas de la pared celular bacteriana, como las autolisinas . El compuesto es particularmente eficaz contra los estafilococos que producen beta-lactamasa debido a su gran cadena R, que impide que las beta-lactamasas se unan .
Análisis Bioquímico
Biochemical Properties
Cloxacillin Benzathine interacts with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, and their inhibition leads to cell death .
Cellular Effects
The effects of Cloxacillin Benzathine on cells are primarily related to its ability to inhibit bacterial cell wall synthesis . By binding to PBPs, it prevents the formation of peptidoglycan cross-links in the bacterial cell wall, which is essential for bacterial survival .
Molecular Mechanism
The molecular mechanism of action of Cloxacillin Benzathine involves binding to PBPs and inhibiting the third and last stage of bacterial cell wall synthesis . This disruption in the cell wall’s integrity leads to osmotic instability and eventually cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, Cloxacillin Benzathine has been shown to maintain effective concentrations in bovine udder tissue for at least 6 hours after administration . This suggests that the compound has good stability and does not degrade rapidly in biological tissues .
Dosage Effects in Animal Models
The effects of Cloxacillin Benzathine in animal models have been studied primarily in the context of its use as an antibiotic. For example, in bovine models, it has been shown to effectively treat intramammary infections .
Metabolic Pathways
Like other penicillins, it is likely to be metabolized in the liver and excreted in the urine .
Transport and Distribution
Cloxacillin Benzathine is distributed throughout the body after administration. In bovine models, it has been shown to reach effective concentrations in various regions of the udder following intramammary administration .
Subcellular Localization
As an antibiotic, Cloxacillin Benzathine does not have a specific subcellular localization. It acts on the bacterial cell wall, which is outside the bacterial cell membrane .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de cloxacilina benzatínica implica la reacción de cloxacilina con benzatínica. El proceso normalmente incluye los siguientes pasos:
Preparación de Cloxacilina: La cloxacilina se sintetiza mediante la reacción de ácido 6-aminopenicilánico con cloruro de 3-(2-clorofenil)-5-metilisoxazol-4-carbonilo.
Formación de this compound: La cloxacilina se hace reaccionar entonces con benzatínica (N,N'-dibenziletilendiamina) para formar this compound.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la potencia del producto final. El compuesto se almacena normalmente en recipientes herméticos para preservar su estabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
La cloxacilina benzatínica experimenta diversas reacciones químicas, entre ellas:
Hidrólisis: El compuesto puede hidrolizarse en condiciones ácidas o básicas.
Oxidación y Reducción: Puede experimentar reacciones de oxidación y reducción, aunque estas son menos comunes.
Reactivos y Condiciones Comunes
Oxidación y Reducción: Se pueden utilizar agentes oxidantes o reductores específicos dependiendo de la reacción deseada.
Principales Productos Formados
Comparación Con Compuestos Similares
Compuestos Similares
- Oxacilina
- Dicloxacilina
- Flucloxacilina
- Nafcilina
Singularidad
La cloxacilina benzatínica es única debido a su formulación como una sal benzatínica, que proporciona una duración de acción más prolongada en comparación con otros compuestos similares. Esto la hace especialmente útil en aplicaciones veterinarias donde se desea una actividad antimicrobiana prolongada .
Propiedades
IUPAC Name |
(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H18ClN3O5S.C16H20N2/c2*1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);1-10,17-18H,11-14H2/t2*13-,14+,17-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCFKSXGORCFOW-VZHMHXRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H56Cl2N8O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020014 | |
| Record name | Cloxacillin benzathine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1112.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23736-58-5 | |
| Record name | Cloxacillin Benzathine [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023736585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloxacillin benzathine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2α,5α,6β)]-, compd. with N,N'-bis(phenylmethyl)-1,2-ethanediamine (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOXACILLIN BENZATHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC79L7PV2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Benzathine cloxacillin, a beta-lactam antibiotic, targets penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cell walls. [] By binding to and inactivating these proteins, cloxacillin prevents the cross-linking of peptidoglycans, essential components of the bacterial cell wall. [] This disruption weakens the cell wall, leading to bacterial cell lysis and death. []
ANone: The molecular formula of benzathine cloxacillin is C50H62N6O12S2. Its molecular weight is 1051.2 g/mol.
A: While the provided research papers do not explicitly detail specific spectroscopic data for benzathine cloxacillin, common analytical techniques like High-Performance Liquid Chromatography (HPLC) are frequently employed for its analysis. [, , , , ]
A: Studies have explored various formulations to optimize benzathine cloxacillin stability. Research has investigated the impact of cryoprotectants like glucose, sucrose, mannitol, and polydextrose during freeze-drying of nanocapsules containing cloxacillin benzathine. [] The inclusion of sucrose at 5% (w/v) demonstrated superior cryoprotective properties, maintaining nanoparticle size distribution and influencing polymer-surfactant interactions during the freeze-drying process. []
ANone: Benzathine cloxacillin is not known to possess catalytic properties. Its primary function is as an antibiotic.
A: While the provided articles primarily focus on in vitro and in vivo studies, one study explored the use of europium-doped silica nanoparticles modified with APTES for luminescent monitoring of cloxacillin. [] This research highlighted the potential of nanocarriers in drug delivery and the application of luminescent materials for monitoring drug release.
ANone: The provided research does not delve into specific SAR studies for benzathine cloxacillin.
A: Researchers have explored nanoformulations to improve benzathine cloxacillin delivery and efficacy. One study investigated bioadhesive nanoparticles for intramammary administration, specifically nanocapsules and nanospheres composed of poly-ε-caprolactone coated with chitosan. [] These nanocarriers demonstrated promising results in encapsulating cloxacillin benzathine, exhibiting controlled release profiles and potential for enhanced delivery to target sites within the mammary gland. []
ANone: The provided research primarily focuses on the scientific aspects of benzathine cloxacillin and does not extensively cover SHE regulations.
A: Research suggests that therapeutic levels of cloxacillin are maintained for 32 to 48 hours in bovine lacrimal fluid following a single topical application of benzathine cloxacillin ointment. []
A: A study comparing the pharmacokinetics of long-acting cephapirin and cloxacillin after intramammary administration in dairy goats found significant differences in their pharmacokinetic parameters. [] Despite both being formulated with benzathine salts, cloxacillin exhibited a considerably longer terminal half-life (T½) of 77.45 hours compared to 6.98 hours for cephapirin. [] This difference translated to a markedly longer mean residence time until the final sampling point (MRTlast) for cloxacillin (65.36 hours) compared to cephapirin (13.55 hours). [] These findings highlight the importance of considering the specific drug and formulation when determining withdrawal intervals and treatment regimens.
A: Research suggests benzathine cloxacillin is effective in treating experimentally induced infectious bovine keratoconjunctivitis in calves. [] Topical application of a benzathine cloxacillin ointment (250 mg/eye) on post-inoculation days 3 and 6 resulted in significantly smaller ulcer surface areas compared to untreated controls. [] Furthermore, a lower frequency of Moraxella bovis isolation was observed in the ocular secretions of treated calves. []
A: Studies have demonstrated the efficacy of benzathine cloxacillin in preventing new mastitis infections in cows during the dry period. [] Infusing each udder quarter with 500 mg of benzathine cloxacillin at drying-off significantly reduced the rate of new infections up to 10 days post-calving compared to control cows. []
A: Research has evaluated the efficacy of various dry cow therapy products, including those containing benzathine cloxacillin, for treating and preventing subclinical mastitis. [] A study comparing benzathine cloxacillin (Orbenin D.C.) with products containing nafcillin, procaine benzylpenicillin, dihydrostreptomycin (Nafpenzal D.C.), and cephalonium (Cepravin D.C.) found that while Nafpenzal D.C. showed more consistent results across herds, benzathine cloxacillin demonstrated an 81.4% cure rate for Staphylococcus aureus quarter infections. []
A: Research suggests that multiple intramammary infusions of benzathine cloxacillin during the dry period do not offer a significant advantage over a single treatment for mastitis. [] A study comparing three infusions (0, 7, and 14 days into the dry period) to a single infusion at drying off found no significant differences in the percentage of infected quarters at parturition or in milk production and somatic cell counts post-treatment. []
A: While benzathine cloxacillin has been shown to be effective against Staphylococcus aureus mastitis in dairy water buffaloes, concerns about potential resistance development exist. [] A study examining the efficacy of multiple cloxacillin infusions during the dry period noted that while the antibiotic remained effective against staphylococcal isolates after seven years of use in the herd, resistance was observed in approximately half of the post-treatment isolates. [] This resistance appeared to be independent of penicillinase activity. [] These findings highlight the importance of monitoring antibiotic susceptibility patterns and exploring alternative treatment strategies to mitigate resistance development.
ANone: The provided research focuses on benzathine cloxacillin's efficacy and does not extensively cover toxicological data.
A: Researchers are actively investigating novel drug delivery systems for benzathine cloxacillin, aiming to enhance its therapeutic efficacy. One such approach involves the development of bioadhesive nanoparticles specifically designed for intramammary administration. [] These nanoparticles, composed of poly-ε-caprolactone and coated with chitosan, have shown promise in encapsulating and delivering cloxacillin benzathine to target sites within the mammary gland. [] This targeted approach aims to achieve higher drug concentrations at the site of infection while minimizing potential side effects.
ANone: The provided research does not delve into the use of specific biomarkers for predicting benzathine cloxacillin efficacy or monitoring treatment response.
A: High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for characterizing and quantifying benzathine cloxacillin in various matrices, including pharmaceutical formulations and biological samples. [, , , , ] The method's high sensitivity and specificity make it suitable for determining drug concentrations, evaluating formulation stability, and studying drug release kinetics.
ANone: The provided research papers do not extensively cover the environmental impact and degradation of benzathine cloxacillin.
ANone: Specific details regarding analytical method validation are not extensively discussed within the provided research papers.
ANone: The provided research papers primarily focus on the scientific aspects of benzathine cloxacillin and do not extensively cover quality control and assurance measures.
A: Research indicates that the use of certain dry cow therapy drugs, particularly those not specifically formulated for goats, can negatively impact the function of goat milk phagocytes. [] A study investigating the effects of five dry cow therapy drugs on goat milk phagocytes found that treatment with Cephalonium anhydrous, Ampicillin, Cloxacillin benzathine, and Cephapirin benzathine significantly reduced the phagocytic index compared to the control group. [] These findings highlight the importance of using species-specific medications and considering the potential impact of drug therapies on the immune system.
ANone: The provided research does not provide detailed information regarding benzathine cloxacillin's interactions with drug transporters.
ANone: The provided research papers do not extensively discuss benzathine cloxacillin's effects on drug-metabolizing enzymes.
ANone: The provided research papers do not provide detailed information regarding benzathine cloxacillin's biocompatibility and biodegradability.
A: Several alternative treatments for infectious bovine keratoconjunctivitis (IBK) exist, and researchers are continuously evaluating their efficacy. [] A systematic review of randomized clinical trials identified studies investigating the effectiveness of various antibiotics for IBK treatment, including florfenicol, ceftiofur, oxytetracycline, procaine penicillin G (alone or with dexamethasone), and tilmicosin. [] The review highlights the need for further research directly comparing different antibiotic classes to determine the most effective treatment options. []
ANone: The provided research does not extensively cover recycling and waste management strategies related to benzathine cloxacillin.
ANone: Specific research infrastructure and resources related to benzathine cloxacillin are not explicitly discussed within the provided research papers.
ANone: While the provided research articles touch upon the historical use of benzathine cloxacillin, particularly in the context of mastitis treatment, they do not delve into specific historical milestones.
A: Nanotechnology presents significant opportunities for interdisciplinary research in drug delivery, potentially enhancing the efficacy of benzathine cloxacillin. [, , ] Researchers are actively exploring the use of nanocarriers, like nanoparticles and nanocapsules, to improve drug encapsulation, control release kinetics, and target specific tissues, such as the mammary gland. [, , ] This cross-disciplinary approach involving material science, nanotechnology, and pharmaceutical sciences paves the way for developing more effective and targeted therapies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


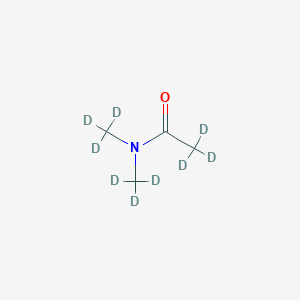
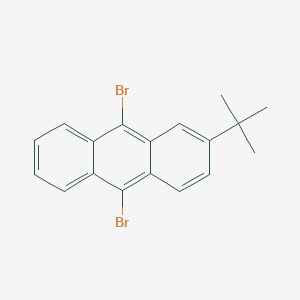
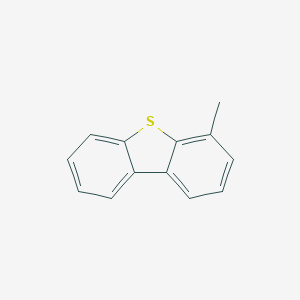
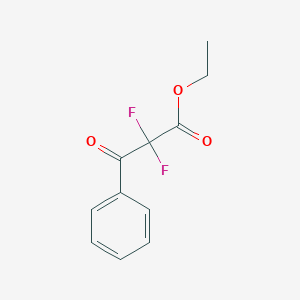
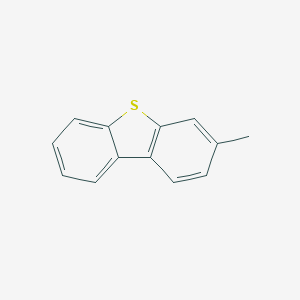

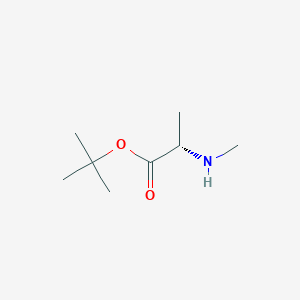
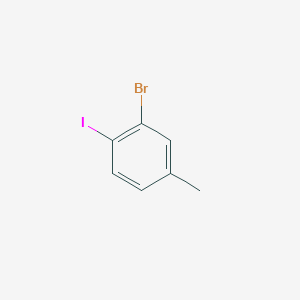
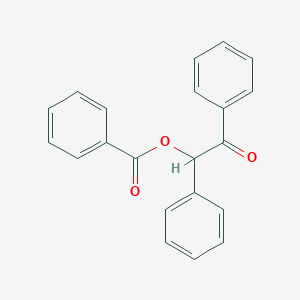
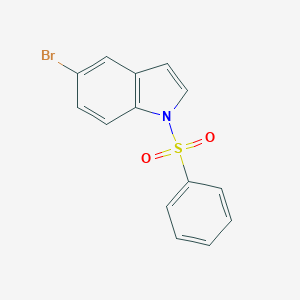
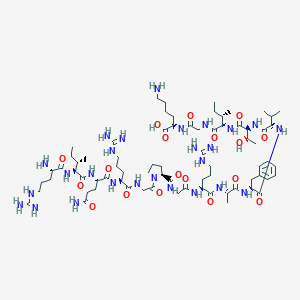

![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate](/img/structure/B47847.png)
